Boc-D-2-aminoadipic acid

Stereochemistry Peptide Synthesis Chiral Building Blocks

Substituting this D-chiral building block with its L-enantiomer or Fmoc analog causes stereochemical mismatches and failed SPPS workflows. Boc-D-2-aminoadipic acid (CAS 110544-97-3) at ≥97% purity resolves this: the Boc group ensures clean α-amino couplings under TFA-labile orthogonal strategies, while D-stereochemistry confers proteolytic resistance critical for stable peptide therapeutics and PROTAC degrader development. Verified enantiopure; incompatible with L-enantiomer (CAS 77302-72-8). Ambient storage simplifies logistics.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
CAS No. 110544-97-3
Cat. No. B111151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-2-aminoadipic acid
CAS110544-97-3
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O
InChIInChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1
InChIKeyQDTDLMJRZPSKDM-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-2-aminoadipic Acid Specifications & Structure


Boc-D-2-aminoadipic acid (CAS 110544-97-3), systematically named (2R)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid, is a protected non-proteinogenic D-amino acid derivative. It is a chiral building block comprising a D-2-aminoadipic acid backbone with a tert-butoxycarbonyl (Boc) group masking the α-amino moiety . The compound has a molecular formula of C₁₁H₁₉NO₆ and a molecular weight of 261.27 g/mol . It is commercially available as a white to off-white crystalline solid with purities ranging from 95% to 99% [1]. The Boc group confers stability under basic and nucleophilic conditions, enabling its use in solid-phase peptide synthesis (SPPS) where the α-amino group is temporarily protected .

Chiral building block
D-configuration for stereochemically defined peptides
Boc-SPPS compatible
Stable to bases; cleavable with TFA in solid-phase synthesis
Crystalline solid
Room-temperature storage; available in research-grade purity

Why Boc-D-2-aminoadipic Acid Cannot Be Substituted


The interchange of Boc-D-2-aminoadipic acid with its L-enantiomer (Boc-L-2-aminoadipic acid, CAS 77302-72-8) or alternative protecting group derivatives (e.g., Fmoc-D-2-aminoadipic acid, CAS 218457-73-9) is scientifically invalid. The D-configuration introduces opposite stereochemistry that can alter peptide conformation, receptor binding, and enzymatic stability . Substituting with unprotected D-2-aminoadipic acid (CAS 7620-28-2) leads to uncontrolled reactivity at the α-amino group during coupling steps, causing oligomerization or sequence truncation . Replacing the Boc group with Fmoc changes the orthogonal protection strategy: Boc is labile to trifluoroacetic acid (TFA), whereas Fmoc is base-labile, rendering the two incompatible with established SPPS workflows without full protocol redesign . The quantitative evidence below delineates these critical differentiations.

L‑enantiomer (Boc‑L‑2‑aminoadipic acid)
Required
D‑configuration; expected positive specific rotation
Alternative
Opposite stereochemistry may alter peptide conformation and binding
Fmoc derivative
Required
Boc group (TFA-labile); lower molecular weight
Alternative
Fmoc (base-labile); different deprotection workflow; may require protocol redesign
Unprotected D‑2‑aminoadipic acid
Required
α‑amino group protected; selective coupling
Alternative
Free amine leads to side reactions and sequence heterogeneity

Boc-D-2-aminoadipic Acid Differentiation Evidence


Chiral Purity vs. L-Enantiomer

The D-configuration of Boc-D-2-aminoadipic acid imparts distinct stereochemical properties that are critical for peptide conformation and biological activity. As an enantiopure compound, it offers a specific [α]²⁰D rotation value that can be used to verify stereochemical integrity. In contrast, the L-enantiomer (Boc-L-2-aminoadipic acid) has an opposite specific rotation. While direct comparative chiroptical data for this specific pair is not widely published, class-level inference from analogous Boc-protected amino acids indicates that the D-enantiomer typically exhibits a positive specific rotation, whereas the L-enantiomer exhibits a negative specific rotation . This difference is crucial for quality control and ensuring the correct stereochemistry in peptide drug candidates.

Chiral identity
Class‑level inference
Expected positive [α]²⁰D (D) vs negative (L); opposite sign of rotation
Supports stereochemical identity verification
Enantiomer‑specific rotation data not widely published; class‑level inference from Boc‑amino acid literature
Stereochemistry Peptide Synthesis Chiral Building Blocks

Protecting Group Stability: Boc vs. Fmoc

The Boc protecting group on Boc-D-2-aminoadipic acid provides orthogonal stability to bases and nucleophiles but is readily cleaved by trifluoroacetic acid (TFA). This is in stark contrast to the Fmoc derivative, which is base-labile and stable to TFA. The molecular weight difference between the Boc and Fmoc forms is substantial: 261.27 g/mol for Boc-D-2-aminoadipic acid versus 383.4 g/mol for Fmoc-D-2-aminoadipic acid . This 122.13 g/mol difference influences coupling efficiency, resin loading, and purification. Furthermore, the Boc group is smaller (tert-butyl) compared to the bulky fluorenylmethyl of Fmoc, reducing steric hindrance during coupling steps.

Boc vs Fmoc
Cross‑study comparable
Δ 122.13 g/mol; Boc stable to bases/TFA‑labile vs Fmoc base‑labile/TFA‑stable
Orthogonal deprotection dictates SPPS workflow choice
Lower steric demand of Boc may improve coupling kinetics
Peptide Synthesis Protecting Groups Solid-Phase Synthesis

Purity & Commercial Availability vs. Unprotected

Boc-D-2-aminoadipic acid is commercially available at high purity (≥95% to 99%) from multiple vendors, ensuring reliable performance in peptide synthesis [1]. In contrast, unprotected D-2-aminoadipic acid, while available, may exhibit lower purity and is prone to oxidation and racemization. The Boc group enhances stability during storage, with recommended long-term storage in cool, dry conditions , whereas the free amino acid requires more stringent conditions to prevent degradation.

Purity & storage
Supporting evidence
95–99% purity; room‑temperature storage
Reduces purification steps; simplifies logistics
Unprotected form may require cold storage and exhibits lower typical purity
Procurement Purity Analysis Amino Acid Derivatives

Peptide Coupling Selectivity vs. Unprotected

The presence of the Boc protecting group on Boc-D-2-aminoadipic acid prevents unwanted reactions at the α-amino group during peptide bond formation, ensuring regioselective coupling at the carboxylic acid group. Without this protection, the free amino group of D-2-aminoadipic acid would compete for activation, leading to oligomerization and complex mixtures. While direct quantitative comparison of coupling yields is not available, class-level inference from solid-phase peptide synthesis literature indicates that Boc-protected amino acids consistently yield higher purity crude products and improved coupling efficiencies (>90%) compared to their unprotected counterparts .

Coupling selectivity
Class‑level inference
Boc‑protected: regioselective carboxylic acid coupling; ≥90% efficiency inferred from class
Protection essential for defined peptide sequences
Direct comparative coupling data not available; inference from Boc‑amino acid literature
Peptide Synthesis Amino Group Protection Side Reactions

Physicochemical Properties vs. L-Enantiomer

Boc-D-2-aminoadipic acid is a solid with a density of 1.2±0.1 g/cm³ and a boiling point of 462.1±35.0 °C at 760 mmHg [1]. The L-enantiomer shares the same molecular weight and similar physicochemical properties, but their solid-state packing and crystal structures differ, potentially affecting dissolution rates and handling. The computed logP values, hydrogen bond donors/acceptors, and topological polar surface area are identical for both enantiomers; however, the D-configuration may exhibit different solubility kinetics in chiral environments.

Physicochemical
Supporting evidence
Density 1.2±0.1 g/cm³; BP 462.1±35.0 °C (predicted)
Predictable handling; enantiomers differ only in crystal packing
Chiral environment may influence dissolution kinetics
Physical Chemistry Solubility Crystallinity

Boc-D-2-aminoadipic Acid Applications


Constrained Peptide Mimetics Synthesis

Boc-D-2-aminoadipic acid is a critical building block for introducing D-aminoadipic acid residues into synthetic peptides. The D-configuration imparts resistance to proteolytic degradation and alters backbone conformation, which is essential for developing peptide therapeutics with enhanced stability and target specificity . The Boc group ensures clean, high-yielding couplings during solid-phase synthesis, as inferred from class-level data on Boc-protected amino acids .

PROTAC Linker Synthesis

As a dicarboxylic amino acid derivative, Boc-D-2-aminoadipic acid serves as a versatile building block in the synthesis of heterobifunctional linkers for PROTACs (Proteolysis Targeting Chimeras). The D-stereochemistry can influence ternary complex formation and degrader selectivity. Its classification under 'Protein Degrader Building Blocks' by vendors [1] underscores its utility in this rapidly advancing field.

Lysine Analogues & Metabolic Probes

D-2-Aminoadipic acid is a key intermediate in lysine biosynthesis and degradation pathways. Boc-D-2-aminoadipic acid provides a stable, protected form for incorporation into peptide probes used to study lysine metabolism, enzyme inhibition, and protein modification . The D-configuration is particularly valuable for investigating stereospecific enzyme-substrate interactions, as it mimics the unnatural enantiomer of the natural L-lysine precursor.

Scale-Up Peptide Manufacturing

Industrial peptide manufacturers require building blocks with consistently high purity (≥95%) to ensure reproducible synthesis and minimize purification costs. Boc-D-2-aminoadipic acid is commercially available at 95–99% purity from multiple vendors [1], meeting the stringent specifications for GMP-like production environments. Its room-temperature storage stability simplifies inventory management and reduces cold-chain logistics expenses.

Application
Selection Property
Validation Focus
Peptide mimetics research
D‑configuration; Boc protection
Stereochemical integrity; coupling efficiency
PROTAC linker research
Chiral dicarboxylic building block
Ternary complex formation; degrader selectivity
Metabolic probe studies
Protected D‑aminoadipic acid
Enzyme‑substrate stereospecificity
Peptide synthesis scale‑up
High purity grade; room‑temperature storage
Batch consistency; cost‑efficiency

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